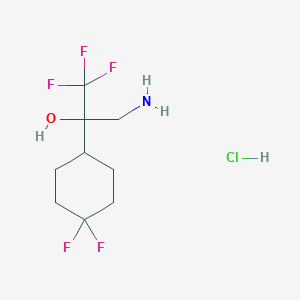
3-Amino-2-(4,4-difluorocyclohexyl)-1,1,1-trifluoropropan-2-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-(4,4-difluorocyclohexyl)-1,1,1-trifluoropropan-2-ol;hydrochloride is a chemical compound with the molecular formula C9H14F5NO·HCl. It is a hydrochloride salt of 3-amino-2-(4,4-difluorocyclohexyl)-1,1,1-trifluoropropan-2-ol, which is a fluorinated cyclohexylamine derivative. This compound is known for its unique structural features, including the presence of multiple fluorine atoms and an amino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, typically involving the fluorination of cyclohexylamine derivatives followed by subsequent functional group modifications. One common method involves the reaction of 4,4-difluorocyclohexylamine with trifluoromethane sulfonic acid to introduce the trifluoromethyl group, followed by amination to introduce the amino group.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions under controlled conditions. The process involves the use of specialized reactors and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-2-(4,4-difluorocyclohexyl)-1,1,1-trifluoropropan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The compound can be reduced to remove fluorine atoms or to convert the nitro group to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Nitro derivatives
Reduction: Amine derivatives
Substitution: Fluorinated derivatives with different functional groups
Aplicaciones Científicas De Investigación
This compound has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated molecules.
Biology: It can be used as a probe in biological studies to understand the role of fluorinated compounds in biological systems.
Industry: It is used in the production of specialty chemicals and materials that require fluorinated components.
Mecanismo De Acción
The mechanism by which 3-Amino-2-(4,4-difluorocyclohexyl)-1,1,1-trifluoropropan-2-ol;hydrochloride exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The fluorine atoms can enhance the compound's binding affinity and stability, making it a valuable tool in medicinal chemistry.
Comparación Con Compuestos Similares
4,4-Difluorocyclohexylamine hydrochloride: Similar structure but lacks the trifluoromethyl group.
2-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol hydrochloride: Similar backbone but different placement of functional groups.
Uniqueness: 3-Amino-2-(4,4-difluorocyclohexyl)-1,1,1-trifluoropropan-2-ol;hydrochloride is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties compared to similar compounds. This makes it particularly useful in applications requiring high stability and reactivity.
Propiedades
IUPAC Name |
3-amino-2-(4,4-difluorocyclohexyl)-1,1,1-trifluoropropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F5NO.ClH/c10-7(11)3-1-6(2-4-7)8(16,5-15)9(12,13)14;/h6,16H,1-5,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZVGDBQUUVHCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(CN)(C(F)(F)F)O)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClF5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(5-bromo-2-chloropyridine-3-sulfonamido)methyl]-N-methylbenzamide](/img/structure/B2995901.png)
![7-fluoro-3-({1-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2995902.png)
![(Z)-ethyl 5-(but-2-enamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2995905.png)
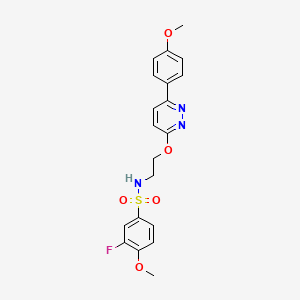
![2-[(2-Anilino-2-Oxoethyl)Sulfanyl]Acetic Acid](/img/structure/B2995908.png)
![(E)-3-(4-fluorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2995910.png)

![N-[(adamantan-2-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2995913.png)
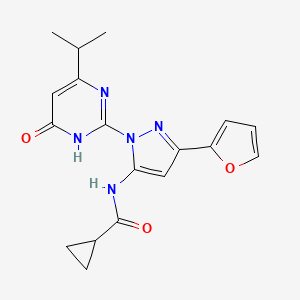
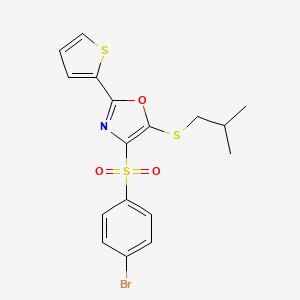

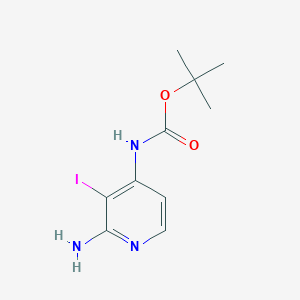
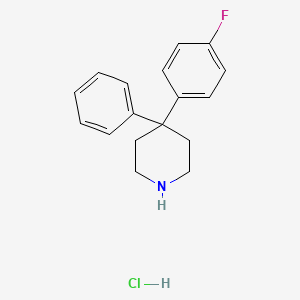
![2,6-dichloro-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2995924.png)
